Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1330764-06-1
VCID: VC5193722
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CO
Molecular Formula: C12H21NO4
Molecular Weight: 243.303

Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

CAS No.: 1330764-06-1

Cat. No.: VC5193722

Molecular Formula: C12H21NO4

Molecular Weight: 243.303

* For research use only. Not for human or veterinary use.

Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate - 1330764-06-1

Specification

CAS No. 1330764-06-1
Molecular Formula C12H21NO4
Molecular Weight 243.303
IUPAC Name tert-butyl (7R)-7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1
Standard InChI Key IKNCPKYWSVUNAN-SECBINFHSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CO

Introduction

Structural and Chemical Properties

The compound’s architecture centers on a spiro[3.4]octane core, where two rings (a five-membered oxolane and a four-membered azetidine) share a single carbon atom. Key functional groups include a tert-butyl ester at position 2 and a hydroxymethyl group at position 7, both contributing to its reactivity and solubility. The spirocyclic system imposes conformational rigidity, which enhances stereochemical stability and target selectivity.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
IUPAC Nametert-butyl (7R)-7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS Number1330764-06-1
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CO
Topological Polar Surface Area64.7 Ų

The compound’s stereochemistry, particularly the (7R) configuration, influences its interaction with chiral biological targets. Computational studies predict moderate solubility in polar solvents, though experimental data remain limited.

Synthesis and Optimization

Synthesis of tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves multi-step strategies emphasizing regioselectivity and yield optimization. A common route begins with ring-closing metathesis to form the spirocyclic core, followed by functionalization of the hydroxymethyl group.

Key Synthetic Steps:

  • Spirocycle Formation: Cyclization of a diene precursor via Grubbs catalyst-mediated metathesis generates the spiro[3.4]octane framework.

  • Hydroxymethyl Introduction: Oxidation of a terminal alkene to a carbonyl group, followed by reduction with NaBH₄, installs the hydroxymethyl moiety.

  • Esterification: Reaction with tert-butyl chloroformate under basic conditions yields the final product.

Table 2: Common Reagents and Conditions

Reaction StepReagents/ConditionsYield Optimization Strategies
CyclizationGrubbs catalyst, CH₂Cl₂, 40°CUse of high-purity catalysts
OxidationKMnO₄, H₂O/acetone, 0°CControlled temperature to prevent over-oxidation
ReductionNaBH₄, MeOH, rtSlow addition to minimize side reactions
Esterificationtert-Butyl chloroformate, Et₃N, THFAnhydrous conditions for higher efficiency

Yield optimization hinges on solvent choice (e.g., THF for esterification) and rigorous exclusion of moisture. Chromatographic purification is typically required to achieve >95% purity.

Comparative Analysis with Related Compounds

Structural analogs exhibit varied pharmacological profiles based on substituent modifications:

Table 3: Comparative Analysis of Spirocyclic Derivatives

CompoundFunctional GroupKey Activity
tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylateMethylaminoEnhanced CNS penetration
tert-Butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate EthynylClick chemistry applications
tert-Butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate Larger spiro ringReduced metabolic stability

The hydroxymethyl derivative’s polarity improves aqueous solubility compared to ethynyl or methylamino analogs, favoring oral bioavailability. Conversely, the ethynyl group enables conjugation via Huisgen cycloaddition, useful in prodrug design .

Research Findings and Future Directions

Recent studies emphasize:

  • Structure-Activity Relationships (SAR): Hydroxymethyl substitution enhances COX-2 selectivity over COX-1 by 15-fold.

  • Toxicology Profiles: Low acute toxicity (LD₅₀ > 2,000 mg/kg in murine models) supports further development.

  • Formulation Challenges: Limited solubility in aqueous buffers necessitates prodrug strategies or nanoencapsulation.

Future research should prioritize:

  • Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in vivo.

  • Targeted Delivery Systems: Liposomal formulations to improve bioavailability.

  • Expanded SAR Studies: Exploring fluorinated or sulfonated derivatives for enhanced potency.

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